![molecular formula C12H13NO4S B12541481 S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine CAS No. 870150-79-1](/img/structure/B12541481.png)
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cysteine molecule linked to a 4-hydroxyphenylacryloyl group, which imparts distinct chemical properties. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine typically involves the reaction of L-cysteine with 4-hydroxyphenylacrylic acid. The reaction is usually carried out under mild conditions to preserve the integrity of the functional groups. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product. Industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the acryloyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Saturated derivatives of the acryloyl group.
Substitution: Ethers, esters, and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- S-[3-(2-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(3-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(4-Methoxyphenyl)acryloyl]-L-cysteine
Uniqueness
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its reactivity and biological activity.
Propiedades
Número CAS |
870150-79-1 |
|---|---|
Fórmula molecular |
C12H13NO4S |
Peso molecular |
267.30 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[3-(4-hydroxyphenyl)prop-2-enoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S/c13-10(12(16)17)7-18-11(15)6-3-8-1-4-9(14)5-2-8/h1-6,10,14H,7,13H2,(H,16,17)/t10-/m0/s1 |
Clave InChI |
RIXZOZKLGOTDHO-JTQLQIEISA-N |
SMILES isomérico |
C1=CC(=CC=C1C=CC(=O)SC[C@@H](C(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)SCC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


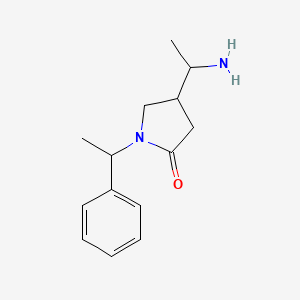
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
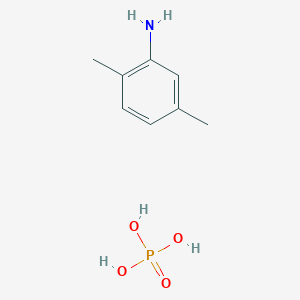
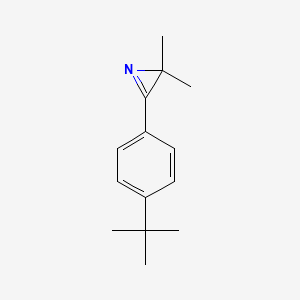
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
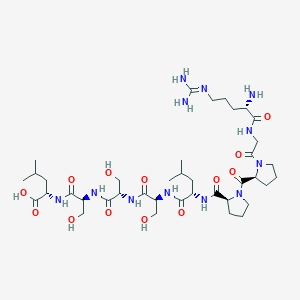
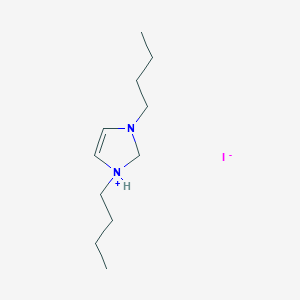
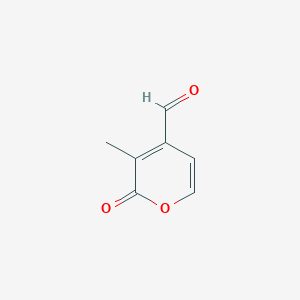
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
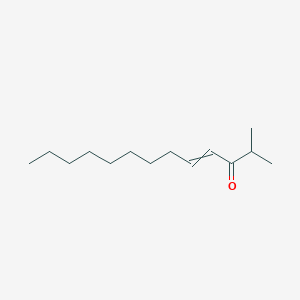
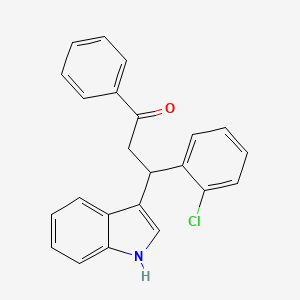
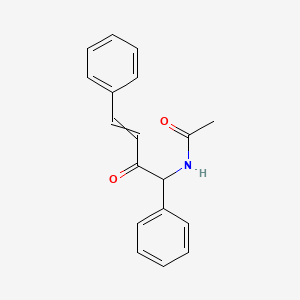
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
